Coumermycin a1 - 4434-05-3

Coumermycin a1

Catalog Number: EVT-264754
CAS Number: 4434-05-3
Molecular Formula: C55H59N5O20
Molecular Weight: 1110.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coumermycin A1 is a naturally occurring aminocoumarin antibiotic produced by the bacterium Streptomyces rishiriensis. [] It belongs to the group of coumarin antibiotics, which are characterized by their ability to inhibit bacterial DNA gyrase. Coumermycin A1 is specifically known for its potent inhibitory activity against this enzyme, making it a valuable tool in various scientific research areas. [, ]

Synthesis Analysis
  • Formation of the aminocoumarin moieties: These are assembled from L-tyrosine via a pathway similar to that of novobiocin biosynthesis. []
  • Formation of the central pyrrole moiety: This moiety is unusually derived from L-threonine, representing a novel biosynthetic pathway. []
  • Assembly of the noviose sugar: This process involves typical deoxysugar biosynthetic pathways. []
  • Attachment of the pyrrolyl-2-carboxyl pharmacophore: This crucial step is mediated by specialized carrier proteins (CouN1) and acyltransferases (CouN7). []
  • Coupling of the components: The aminocoumarin units are linked to the central pyrrole moiety via amide bonds formed by a specific amide synthetase (CouL). []

Heterologous Expression and Genetic Engineering

The Coumermycin A1 biosynthetic gene cluster has been successfully assembled and heterologously expressed in Streptomyces coelicolor. [] This has allowed the production of new derivatives by genetic engineering, including:

  • C-8-unsubstituted Coumermycin A1 derivative: Achieved by inactivating the methyltransferase gene (couO). []
  • Chlorine-containing Coumermycin A1 derivatives: Generated by expressing the halogenase gene clo-hal from the clorobiocin gene cluster. []
Molecular Structure Analysis
  • Investigating DNA gyrase function: Coumermycin A1 is used to study the role of DNA gyrase in bacterial DNA replication, transcription, and recombination. [, , , , , , ]
  • Developing new genetic tools: Coumermycin A1 resistance, conferred by mutations in the gyrB gene, has been utilized as a selectable marker for genetic manipulation of various bacteria, including Borrelia burgdorferi and Treponema denticola. [, , ]

Antimicrobial Research

  • Evaluating antimicrobial activity: Coumermycin A1 has been tested against a wide range of bacteria, demonstrating potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. [, , , ]
  • Studying mechanisms of antibiotic resistance: The emergence of Coumermycin A1-resistant mutants has provided insights into the mechanisms of antibiotic resistance, particularly mutations arising in the gyrB gene. [, , , ]
Mechanism of Action

Coumermycin A1 acts as a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. [, , , ] It specifically targets the B subunit (GyrB) of the enzyme, binding to the ATP-binding site and blocking its ATPase activity. [, , , ] This inhibition prevents DNA supercoiling, ultimately disrupting bacterial DNA replication and leading to growth inhibition or cell death. [, , , ]

Role of ATP

The interaction of Coumermycin A1 with DNA gyrase is modulated by ATP. [] While Coumermycin A1 itself inhibits the ATPase activity of GyrB, ATP can stimulate Coumermycin A1-induced DNA cleavage by gyrase. [] This suggests a complex interplay between ATP binding, drug binding, and DNA cleavage activity within the enzyme.

Comparison to other Gyrase Inhibitors

Coumermycin A1's mechanism differs from that of quinolone antibiotics, which also target DNA gyrase but primarily affect the A subunit (GyrA). [, , ] While both classes of drugs inhibit DNA gyrase, Coumermycin A1 causes a more pronounced relaxation of chromosomal DNA supercoiling compared to quinolones at concentrations that maximally inhibit DNA synthesis. [, ]

Physical and Chemical Properties Analysis
  • Solubility: Coumermycin A1, as the free acid or simple salts, is poorly absorbed from the gastrointestinal tract, suggesting low solubility in aqueous solutions. []
  • Stability: Coumermycin A1 can be degraded by repeated freeze-thaw cycles, indicating potential sensitivity to certain conditions. []
Applications
  • Investigating plastid evolution: Coumermycin A1's ability to eliminate chloroplasts from Euglena gracilis has been used to explore the evolutionary relationship between chloroplasts and eubacteria. []
  • Studying viral replication: Coumermycin A1 has shown antiviral activity against various viruses, including influenza A virus and herpes simplex virus, likely by interfering with host cell processes or potentially targeting viral topoisomerase activity. [, , ]
Future Directions
  • Developing new Coumermycin A1 derivatives: Exploiting the heterologous expression system could lead to the design and synthesis of novel Coumermycin A1 analogs with improved properties, such as enhanced activity, broader spectrum, and reduced toxicity. []
  • Investigating the detailed molecular interactions: Further research on the precise binding mode of Coumermycin A1 to DNA gyrase and the role of ATP could lead to a more comprehensive understanding of its mechanism of action. [, ]
  • Exploring alternative applications: Coumermycin A1's ability to inhibit DNA gyrase in other organisms, such as eukaryotes, could be explored for potential applications in areas like cancer research, given the role of topoisomerases in cell proliferation. [, , ]

Novobiocin

Compound Description: Novobiocin, similar to Coumermycin A1, is an aminocoumarin antibiotic that acts as a DNA gyrase inhibitor. It exhibits a similar antibacterial spectrum but is generally less potent than Coumermycin A1 in vitro [, ].

Clorobiocin

Compound Description: Clorobiocin is another aminocoumarin antibiotic structurally similar to Coumermycin A1. It targets the B subunit of DNA gyrase, inhibiting bacterial DNA replication [].

Relevance: Clorobiocin shares the core coumarin structure with Coumermycin A1 and novobiocin []. Like novobiocin, it possesses an amide linkage at the 3'-position of the noviose sugar, in contrast to the 5-methylpyrrole ring found in Coumermycin A1 []. Similar to Coumermycin A1, the clorobiocin gene cluster also contains a parYR gene encoding a protein resembling the B subunit of type II topoisomerases [].

Descarbamoylnovobiocin

Compound Description: Descarbamoylnovobiocin is an intermediate in the biosynthesis of both clorobiocin and novobiocin. It lacks the amide substituent at the 3-position of the coumarin core [].

Relevance: Descarbamoylnovobiocin serves as a substrate for the acyltransferase CouN7 during the late stages of clorobiocin and coumermycin A1 biosynthesis. CouN7 transfers the pyrrolyl-2-carboxyl group from the carrier protein CouN1 to the 3'-hydroxyl group of descarbamoylnovobiocin []. This highlights the shared biosynthetic pathways and structural similarities between these aminocoumarin antibiotics.

Isobutyryl PNC-NH2

Relevance: This compound shares the core structure of Coumermycin A1, including the 5-methylpyrrole ring at the 3'-position of the noviose sugar []. Studies using isobutyryl PNC-NH2 confirmed that the B subunit of DNA gyrase is the target for coumermycin antibiotics [].

3-Methylpyrrole-2,4-dicarboxylic acid

Compound Description: This dicarboxylic acid is a key building block in the biosynthesis of Coumermycin A1, forming the central pyrrole ring that links the two aminocoumarin moieties [].

Relevance: The amide synthetase CouL, encoded within the Coumermycin A1 biosynthetic gene cluster, catalyzes the formation of amide bonds between 3-methylpyrrole-2,4-dicarboxylic acid and the two aminocoumarin units to assemble the complete Coumermycin A1 molecule []. This highlights the importance of this compound in Coumermycin A1's biosynthesis and its unique dimeric structure.

C-8-unsubstituted Coumermycin A1 derivative

Compound Description: This derivative lacks the methyl group at the 8-position of the aminocoumarin moieties in Coumermycin A1 [].

Relevance: This derivative was generated by inactivating the methyltransferase gene couO in the Coumermycin A1 biosynthetic pathway []. This highlights the possibility of modifying the Coumermycin A1 structure through genetic engineering to produce novel derivatives with potentially altered biological activities.

Chlorine-containing Coumermycin A1 derivatives

Compound Description: These novel derivatives of Coumermycin A1 incorporate one or two chlorine atoms into the aminocoumarin moieties [].

Relevance: These derivatives were created by introducing the halogenase gene clo-hal from the clorobiocin biosynthetic pathway into the Coumermycin A1-producing strain []. This demonstrates the feasibility of generating hybrid coumarin antibiotics with potentially improved or altered antibacterial activities.

Properties

CAS Number

4434-05-3

Product Name

Coumermycin a1

IUPAC Name

[5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate

Molecular Formula

C55H59N5O20

Molecular Weight

1110.1 g/mol

InChI

InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66)

InChI Key

WTIJXIZOODAMJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

Solubility

Soluble in DMSO

Synonyms

Coumermycin

Canonical SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

Isomeric SMILES

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

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